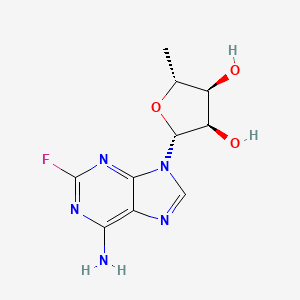

2-Fluoro-5'-deoxyadenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5’-deoxyadenosine can be achieved through enzymatic methods. One of the most effective methods involves the use of fluorinase, an enzyme that catalyzes the formation of a carbon-fluorine bond. This enzyme converts S-adenosyl-L-methionine and fluoride into 2-Fluoro-5’-deoxyadenosine . The reaction conditions typically involve mild temperatures and neutral pH, making it an environmentally friendly process.

Industrial Production Methods: Industrial production of 2-Fluoro-5’-deoxyadenosine often relies on biotechnological approaches due to the specificity and efficiency of enzymatic reactions. The use of genetically engineered microorganisms that express fluorinase can facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5’-deoxyadenosine undergoes various chemical reactions, including substitution and reduction. The presence of the fluorine atom makes it a suitable candidate for nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include fluoride ions, S-adenosyl-L-methionine, and various nucleophiles. The reactions are typically carried out under mild conditions to preserve the integrity of the fluorinated compound .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the substitution of the fluorine atom can lead to the formation of different nucleoside analogs .

Scientific Research Applications

Antiviral Applications

HIV Treatment:

One of the most notable applications of 2-Fluoro-5'-deoxyadenosine is its potential use as an antiviral agent against HIV. The compound has been studied for its effectiveness against HIV-1 and HIV-2, showing promising results in inhibiting viral replication. For instance, MK-8591 (4′-ethynyl-2-fluoro-2′-deoxyadenosine), a derivative of this compound, demonstrated significant antiviral activity during clinical trials, with effective concentrations notably lower for HIV-2 compared to HIV-1 .

Influenza Virus Inhibition:

Research has also indicated that analogs of this compound exhibit inhibitory effects on the influenza virus. A study highlighted the compound EdAP (a 4′-ethynyl derivative) which showed an IC50 value of 3.8 μM against influenza A virus, comparable to existing antiviral drugs like oseltamivir .

Anticancer Potential

Nucleoside Analogues in Cancer Therapy:

Fluorinated nucleosides, including this compound, have been investigated for their roles as chemotherapeutic agents. These compounds can interfere with DNA synthesis and repair mechanisms in cancer cells. The incorporation of fluorine enhances their stability against enzymatic degradation, making them more effective as therapeutic agents .

Mechanism of Action:

The mechanism by which these nucleoside analogs exert their anticancer effects often involves the inhibition of nucleotide metabolism, leading to reduced availability of deoxynucleotides necessary for DNA replication. Studies have shown that fluorinated nucleosides can significantly alter deoxyribonucleotide pools within cancer cells, contributing to their cytotoxic effects .

Biochemical Research Applications

Biocatalysis and Enzyme Engineering:

The unique properties of this compound have made it a subject of interest in enzyme engineering and biocatalysis. Fluorinases, enzymes that catalyze the incorporation of fluorine into organic molecules, are being developed to utilize substrates like 5'-chloro-5'-deoxyadenosine for producing fluorinated nucleosides efficiently . This application has implications for synthesizing novel therapeutics with enhanced biological activity.

NMR Studies:

Fluorinated nucleosides are also utilized in nuclear magnetic resonance (NMR) spectroscopy to study metabolic pathways and molecular interactions due to the unique magnetic properties of fluorine isotopes . This application is vital for understanding biochemical processes at a molecular level.

Data Summary and Case Studies

Mechanism of Action

The mechanism of action of 2-Fluoro-5’-deoxyadenosine involves its incorporation into biological systems where it can interact with various enzymes. The fluorinase enzyme catalyzes the formation of a carbon-fluorine bond by combining S-adenosyl-L-methionine and fluoride to generate 2-Fluoro-5’-deoxyadenosine . This reaction is crucial for the biosynthesis of fluorinated metabolites in microorganisms .

Comparison with Similar Compounds

- 5’-Deoxyadenosine

- 2’-Fluoro-2’-deoxyadenosine

- 5’-Bromo-5’-deoxyadenosine

- 5’-Iodo-5’-deoxyadenosine

Uniqueness: 2-Fluoro-5’-deoxyadenosine is unique due to the presence of the fluorine atom at the 5’ position, which imparts distinct chemical and biological properties. This fluorination enhances the compound’s stability and reactivity, making it more suitable for various applications compared to its non-fluorinated counterparts .

Q & A

Q. Basic: What enzymatic methods are used for the synthesis of 2-Fluoro-5'-deoxyadenosine, and how can reaction yields be optimized?

Answer:

this compound (5'-FDA) is synthesized via fluorinase enzymes, which catalyze the nucleophilic substitution of S-adenosyl-L-methionine (SAM) with fluoride ions. Key steps include:

- Enzyme Selection : Fluorinases from Streptomyces cattleya or archaeal sources (identified via genomic mining) are preferred for higher catalytic efficiency .

- Reaction Optimization :

- Substrate Ratios : Maintain a 1:1 molar ratio of SAM to NaF to minimize side products.

- pH and Temperature : Optimal activity occurs at pH 7.5–8.0 and 30–37°C.

- Analytical Validation : Use HPLC or LC-MS to quantify 5'-FDA yield and confirm purity .

Table 1: Fluorinase Sources and Key Parameters

| Fluorinase Source | Substrate Pair | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Streptomyces cattleya | SAM + NaF | 5'-FDA | ~60 | |

| Archaeal Fluorinase | SAM + KF | 5'-FDA | ~75 |

Q. Basic: How does the stability of this compound vary under experimental conditions like UV irradiation or acidic pH?

Answer:

Stability studies show:

- UV Exposure : Degradation occurs via photolytic pathways, producing polar byproducts (e.g., H₂O₂) and reducing dissolved O₂. Use amber vials and minimize UV exposure during handling .

- pH Sensitivity : Acidic conditions (pH < 5) accelerate decomposition. Stability is highest in neutral buffers (pH 7.0–7.5). Monitor via UV-Vis spectroscopy for absorption shifts at 260 nm .

Methodological Recommendations :

- Store solutions at -20°C in neutral buffers.

- Conduct time-course stability assays using HPLC to track degradation kinetics .

Q. Advanced: What strategies resolve contradictory data on photodegradation mechanisms of fluorinated deoxyadenosine analogs?

Answer:

Conflicting data arise from varying experimental setups:

- Oxygen Levels : Under acidic UV exposure, O₂ depletion leads to H₂O₂ generation, suggesting radical-mediated pathways. In neutral conditions, singlet oxygen (¹O₂) is not involved .

- Experimental Design :

Q. Advanced: How can fluorinated deoxyadenosine analogs be integrated into metabolic studies to track nucleotide incorporation?

Answer:

- Isotopic Labeling : Use ³⁵S-labeled dATP analogs (e.g., 5'-[α-³⁵S]dATP) to trace incorporation into DNA via autoradiography .

- Enzyme Inhibition Assays : Test analogs as competitive inhibitors of DNA polymerases. Measure IC₅₀ values using kinetic assays .

- Metabolic Flux Analysis : Combine with stable isotope-resolved metabolomics (SIRM) to quantify incorporation rates in cell cultures .

Q. Basic: What analytical techniques are most effective for characterizing this compound purity and structure?

Answer:

- NMR Spectroscopy : Confirm fluorination at the 5'-position via ¹⁹F NMR (δ ~ -200 ppm) and ¹H/¹³C NMR for sugar moiety integrity .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 260 nm) to assess purity (>99% by peak area) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ = m/z 269.24) validates molecular weight .

Table 2: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂FN₅O₃ | |

| Solubility | Water-soluble (>10 mg/mL) | |

| λₘₐₓ (UV) | 260 nm |

Q. Advanced: What enzymatic defluorination pathways exist for this compound, and how can they be applied?

Answer:

- Natural Defluorination : S. cattleya fluorinase reversibly cleaves the C–F bond in 5'-FDA, producing SAM and fluoride. This pathway is exploitable for bioremediation .

- Engineered Systems : Heterologously express defluorinating enzymes (e.g., fluoroacetate dehalogenases) in E. coli to degrade fluorinated waste. Monitor defluorination via ion-selective electrodes or ¹⁹F NMR .

Properties

Molecular Formula |

C10H12FN5O3 |

|---|---|

Molecular Weight |

269.23 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol |

InChI |

InChI=1S/C10H12FN5O3/c1-3-5(17)6(18)9(19-3)16-2-13-4-7(12)14-10(11)15-8(4)16/h2-3,5-6,9,17-18H,1H3,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

JHHDPGPTPONLOU-UUOKFMHZSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)O |

Canonical SMILES |

CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.